4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid and related derivatives has been explored through various methodologies, including improved synthesis techniques and novel reagents. For instance, an improved synthesis method utilizing a modified Pictet-Spengler reaction yielded high product purity and yield with minimal racemization (Liu et al., 2008). Additionally, novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been developed for tert-butoxycarbonylation reactions, offering high yield and chemoselectivity under mild conditions (Saito et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives has been elucidated through various techniques, including X-ray crystallography. Such studies have provided insights into the conformational preferences and intermolecular interactions, contributing to a deeper understanding of their structural characteristics (Wang et al., 2011).
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, serving as a versatile intermediate for the synthesis of pharmacologically relevant molecules. For example, its reactions with diphenylmethanamine have been documented, highlighting its utility in creating complex morpholine derivatives with potential antibacterial properties (Song et al., 2009).
Physical Properties Analysis
The physical properties of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid and its derivatives, such as solubility and crystalline structure, are crucial for their application in synthesis. These properties are determined by the compound's molecular structure and intermolecular forces, as evidenced by the analysis of crystal packing and hydrogen bonding patterns (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives have been explored in the context of synthesis and application in medicinal chemistry. The efficiency of BBDI as a tert-butoxycarbonylation reagent exemplifies the compound's reactivity and the potential for selective modifications under controlled conditions (Saito et al., 2006).
Scientific Research Applications
1. Application in Dipeptide Synthesis
- Summary of Application: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as starting materials in dipeptide synthesis .
- Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
- Results or Outcomes: The dipeptides were obtained in satisfactory yields .
2. Preparation of Renin Inhibitors
- Summary of Application: “®-4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid” is used in the preparation of renin inhibitors .
3. Amine Protection
- Summary of Application: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
- Methods of Application: Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .
- Results or Outcomes: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWMTRPJZFEWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373164 | |
Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid | |
CAS RN |
189321-66-2 | |
Record name | 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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